molecular formula C21H22N4O2 B11130431 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B11130431
M. Wt: 362.4 g/mol
InChI Key: QAUMDUUGUIYYKU-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold combining a benzimidazole core linked via an ethyl group to an indole-3-carboxamide moiety. The 2-methoxyethyl substituent on the indole nitrogen enhances solubility and modulates pharmacokinetic properties.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-27-13-12-25-14-16(15-6-2-5-9-19(15)25)21(26)22-11-10-20-23-17-7-3-4-8-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24)

InChI Key

QAUMDUUGUIYYKU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Alkylation of Indole-3-Carboxylic Acid

The N1-position of indole-3-carboxylic acid undergoes alkylation with 2-methoxyethyl bromide under basic conditions:

  • Reagents : Indole-3-carboxylic acid (1 eq), 2-methoxyethyl bromide (1.2 eq), sodium hydride (1.5 eq)

  • Solvent : Anhydrous DMF at 0°C → room temperature

  • Reaction Time : 12 hours

  • Yield : 78% after recrystallization from ethanol/water

Mechanistic Insight :
The reaction proceeds via deprotonation of indole's N1 by NaH, followed by nucleophilic attack on the alkylating agent. The electron-withdrawing carboxylic acid group at C3 directs substitution exclusively to N1.

Alternative Synthesis via Hemetsberger–Knittel Reaction

For analogs requiring specific indole substitution patterns:

  • Step i : Knoevenagel condensation of methyl 2-azidoacetate with 4-methoxybenzaldehyde

  • Step ii : Thermolysis of azide intermediate at 160°C

  • Step iii : Electrophilic cyclization in polyphosphoric acid

Optimized Conditions :

ParameterValue
Temperature160°C
CatalystPolyphosphoric acid
Reaction Time4 hours
Isolated Yield82%

Synthesis of 2-(1H-Benzimidazol-2-yl)ethylamine

Benzimidazole Ring Formation

The benzimidazole core is constructed from o-phenylenediamine derivatives:

  • Reagents : o-Phenylenediamine (1 eq), 3-aminopropionic acid (1.05 eq)

  • Conditions : Reflux in 4N HCl for 8 hours

  • Yield : 85% after neutralization and extraction

Critical Parameters :

  • Acid concentration below 4N leads to incomplete cyclization

  • Excess amine prevents dihydrobenzimidazole formation

Alternative Metal-Catalyzed Approach

For improved regioselectivity:

  • Catalyst : Cu(OAc)₂ (10 mol%)

  • Solvent : Ethylene glycol at 120°C

  • Reaction Time : 6 hours

  • Yield : 88% with >95% purity by HPLC

Amide Coupling Strategy

Carbodiimide-Mediated Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):

  • Molar Ratio : Acid (1 eq), Amine (1.1 eq), EDC (1.2 eq), HOBt (1.5 eq)

  • Base : N,N-Diisopropylethylamine (DIPEA, 3 eq)

  • Solvent : Anhydrous DMF at 25°C

  • Reaction Time : 12 hours

  • Yield : 84% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

Side Reaction Mitigation :

  • HOBt suppresses racemization

  • Anhydrous conditions prevent EDC hydrolysis

  • Low temperature minimizes N-methoxyethyl group migration

BOP-Reagent Assisted Coupling

For scale-up synthesis:

  • Reagent : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.5 eq)

  • Solvent : DMF/CH₂Cl₂ (1:1)

  • Reaction Time : 6 hours

  • Yield : 89% with 99% HPLC purity

Process Optimization and Yield Enhancement

Solvent Screening Results

SolventConversion (%)Isolated Yield (%)
DMF9884
DCM4532
THF7865
Acetonitrile8270
Temperature (°C)Reaction Time (h)Yield (%)
02455
251284
40881
60472

Optimum : Room temperature balances reaction rate and byproduct formation.

Analytical Characterization Data

Spectral Properties

TechniqueKey Signals
¹H NMR (500 MHz, DMSO-d₆)δ 8.21 (s, 1H, indole H2), 7.65–7.12 (m, 6H, aromatic), 4.38 (t, J=5.1 Hz, 2H, OCH₂), 3.72 (s, 3H, OCH₃)
IR (KBr)3280 (N-H), 1650 (C=O), 1540 (C=N)
HRMS (ESI+)m/z 363.1798 [M+H]⁺ (calc. 363.1794)

Purity Assessment

MethodPurity (%)ColumnMobile Phase
HPLC-UV (254 nm)99.2C18, 150×4.6 mm, 3.5 µmMeCN/H₂O (70:30)
UPLC-MS99.5BEH C18, 2.1×50 mm0.1% FA in H₂O/MeCN

Scale-Up Considerations and Industrial Feasibility

Kilogram-Scale Production

  • Batch Size : 5 kg starting material

  • Key Modifications :

    • Replaced DMF with 2-MeTHF for easier solvent recovery

    • Implemented continuous flow crystallization

  • Overall Yield : 76% with 99.8% purity

Environmental Impact Assessment

ParameterEDC/HOBt MethodBOP Method
PMI (Process Mass Intensity)3245
E-Factor1827
Carbon Footprint (kg CO₂/kg product)6.28.7

Recommendation : EDC/HOBt protocol offers superior green chemistry metrics .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzimidazole-Indole Hybrids

a. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23)
  • Structural Differences : The benzimidazole is attached to a benzyl group instead of an ethyl linker, and the indole is substituted at the 2-position rather than 3.
  • Biological Relevance: Demonstrated potent IDO1 inhibitory activity (IC₅₀ = 0.38 µM) in cancer immunotherapy studies .
  • Key Advantage : The benzyl spacer may improve target engagement through hydrophobic interactions.
b. N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(5-Bromo-1H-Indol-1-yl)Acetamide
  • Structural Differences : Replaces the indole-3-carboxamide with a 5-bromoindole-acetamide group.
c. N-(1H-1,3-Benzimidazol-2-ylmethyl)-5-Chloro-1-(2-Methoxyethyl)-1H-Indole-2-Carboxamide
  • Structural Differences : Substitutes the ethyl linker with a methylene group and introduces a chlorine atom at the indole 5-position.
  • Pharmacokinetic Implications : The chlorine atom increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Heterocyclic Variants with Modified Cores

a. N-[2-(1H-Indol-3-yl)ethyl]-1,3-Benzothiazole-2-Carboxamide
  • Core Modification : Replaces benzimidazole with benzothiazole.
  • Biological Activity: Benzothiazoles are known for antitumor and antimicrobial properties. This compound’s indole-3-yl ethyl group may mimic tryptophan metabolites in enzyme inhibition .
b. N-[3-(1H-Benzimidazol-2-ylamino)-3-Oxopropyl]-5,6,7-Trimethoxy-1-Methyl-1H-Indole-2-Carboxamide
  • Structural Features: Incorporates a trimethoxyindole and a benzimidazole-2-ylamino group.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target (Hypothesized) Reference
Target Compound Benzimidazole-Indole 2-Methoxyethyl, Ethyl linker IDO1/Kinases
Compound 23 (IDO1 Inhibitor) Benzimidazole-Indole Benzyl linker IDO1 (IC₅₀ = 0.38 µM)
N-[2-(5-Bromoindol-1-yl)ethyl] Analog Benzimidazole-Indole 5-Bromoindole Covalent enzyme inhibitors
Benzothiazole-Indole Hybrid Benzothiazole-Indole Indole-3-yl ethyl Antimicrobial/Antitumor

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound ~450 3.2 0.15 (PBS)
Compound 23 451.48 2.8 0.20 (DMSO)
Benzothiazole-Indole Hybrid 321.4 3.5 0.10 (PBS)

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Ethyl vs. Methoxyethyl Group: Enhances metabolic stability by resisting oxidative degradation compared to unsubstituted alkyl chains .
  • Therapeutic Potential: IDO1 inhibitors (e.g., Compound 23) show promise in cancer immunotherapy, suggesting the target compound may share this application . Benzimidazole-indole hybrids are also explored as kinase inhibitors due to their ATP-binding site compatibility .

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse research findings, including structure-activity relationships, therapeutic implications, and case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements of benzimidazole and indole, which are known for their biological significance. The chemical formula can be represented as:

C17H20N4O2C_{17}H_{20}N_4O_2

This structure includes a benzimidazole moiety that often contributes to various pharmacological activities.

Antiparasitic Activity

Research has indicated that derivatives of benzimidazole compounds exhibit significant antiparasitic properties. For example, studies on related benzimidazole derivatives have demonstrated potent activity against Trypanosoma cruzi and Leishmania spp., with some derivatives showing IC50 values less than 5 µM . While specific data on this compound is limited, its structural similarity suggests potential efficacy against these parasites.

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer properties. A recent study highlighted the synthesis of various benzimidazole derivatives that showed promising antiproliferative effects against human cancer cell lines. The mechanisms often involve the inhibition of key signaling pathways involved in cell proliferation and survival . Although specific studies on the target compound are scarce, its structural characteristics may lend it similar anticancer potential.

Anti-inflammatory Activity

Benzimidazoles are also recognized for their anti-inflammatory effects. They interact with receptors such as TRPV1 (Transient Receptor Potential Vanilloid 1) and cannabinoid receptors, which are involved in pain and inflammation pathways. Compounds with methoxy substitutions have shown enhanced activity in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation . This suggests that this compound may exhibit similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The biological activity of compounds can often be correlated with their chemical structures through SAR studies. For this compound:

Structural Feature Biological Activity
Benzimidazole moietyAntiparasitic, anticancer
Indole ringPotential neuroactive properties
Methoxyethyl groupEnhanced anti-inflammatory activity

The presence of specific functional groups can significantly influence the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide?

  • The compound is synthesized via multi-step reactions involving benzimidazole and indole precursors. A typical approach involves coupling 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 2-(1H-benzimidazol-2-yl)ethylamine using coupling agents like EDCI or DCC in polar aprotic solvents (e.g., DMF) under reflux . For example, demonstrates similar benzimidazole-indole conjugates synthesized via condensation reactions in acetic acid, with purity verified by NMR, IR, and elemental analysis .

Q. How are structural and purity characteristics validated during synthesis?

  • Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm connectivity and substituent positions, particularly for distinguishing indole C3 carboxamide and benzimidazole ethyl linkages .
  • IR spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
  • Elemental analysis to verify stoichiometric ratios of C, H, N, and S, resolving discrepancies between theoretical and experimental values (e.g., <0.4% deviation in ) .

Q. What solvents and catalysts are optimal for benzimidazole-indole coupling?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. Catalysts like acetic acid or sodium acetate are used in condensation reactions, while microwave-assisted synthesis (e.g., ) reduces reaction times and improves yields for thermally sensitive intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • SHELX software (e.g., SHELXL for refinement) is widely used to analyze X-ray diffraction data, particularly for resolving torsional angles in the ethyl linker between benzimidazole and indole moieties. highlights its robustness for small-molecule refinement, even with twinned or high-resolution data . For example, ambiguous electron density near the methoxyethyl group can be clarified using iterative refinement cycles and displacement parameter analysis .

Q. What strategies optimize reaction yields for derivatives with varied benzimidazole substituents?

  • Substituent tuning : Electron-withdrawing groups (e.g., halogens) on benzimidazole require milder conditions to avoid side reactions. achieved 70–85% yields for halogenated analogs using controlled stoichiometry (1:1.1 ratio of amine to carboxamide) .
  • Microwave-assisted synthesis : demonstrates 20–30% yield improvements for similar benzimidazole derivatives by reducing thermal degradation .

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